molecular formula C9H14N2O2 B13605593 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid

4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid

Cat. No.: B13605593
M. Wt: 182.22 g/mol
InChI Key: YLONXGVXKACKQA-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid typically involves the cyclization of amido-nitriles. One common method is the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.

    Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1-Ethyl-1h-imidazol-2-yl)butanoic acid is unique due to the presence of the ethyl group on the imidazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazole derivatives and contributes to its specific properties and applications.

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-2-11-7-6-10-8(11)4-3-5-9(12)13/h6-7H,2-5H2,1H3,(H,12,13)

InChI Key

YLONXGVXKACKQA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1CCCC(=O)O

Origin of Product

United States

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